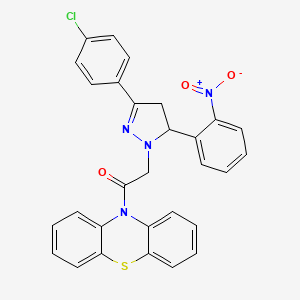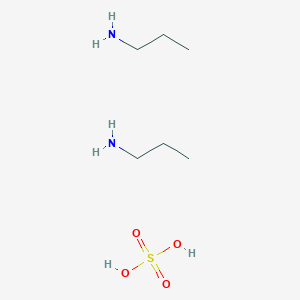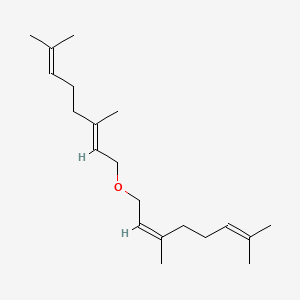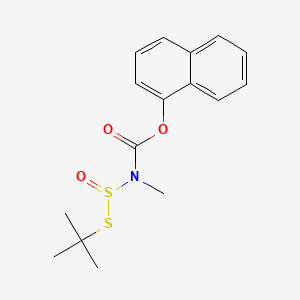![molecular formula C13H12N2O B14452271 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one CAS No. 75074-79-2](/img/structure/B14452271.png)
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process. Additionally, the purification of the compound through crystallization or chromatography is essential to obtain a product of high purity.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
科学的研究の応用
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research has explored its potential as an anticancer agent, antiviral agent, and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer properties.
1,2,3,4-Tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole: Undergoes similar chemical reactions and has comparable biological activities.
Uniqueness
1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
75074-79-2 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
1,4-dimethyl-2,5-dihydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C13H12N2O/c1-7-12-11(8(2)14-13(7)16)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3,(H,14,16) |
InChIキー |
ZOBSFMRRUKDJSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(NC1=O)C)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)







![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)





